molecular formula C11H19N3O4 B1344978 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 1171000-90-0

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B1344978
CAS No.: 1171000-90-0
M. Wt: 257.29 g/mol
InChI Key: PVGKIAGWLVUVIO-UHFFFAOYSA-N
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Description

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a diethoxyethyl group, two methyl groups, and a nitro group attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. For example, the reaction of hydrazine hydrate with 3,5-dimethyl-2,4-dione under acidic conditions can yield 3,5-dimethylpyrazole.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid. This step requires careful control of temperature and reaction time to avoid over-nitration.

    Attachment of the Diethoxyethyl Group: The final step involves the alkylation of the nitro-substituted pyrazole with a diethoxyethyl halide (e.g., 2,2-diethoxyethyl chloride) in the presence of a base such as potassium carbonate. This step typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide can replace the diethoxyethyl group with a methoxy group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

Major Products Formed

    Reduction: 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-amino-1H-pyrazole.

    Oxidation: this compound derivatives with oxidized methyl groups.

    Substitution: 1-(2-methoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Scientific Research Applications

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making it of interest in biochemical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the diethoxyethyl group can influence the compound’s solubility and membrane permeability. The overall effect is determined by the compound’s ability to bind to its target and induce conformational changes or inhibit enzymatic activity.

Comparison with Similar Compounds

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the diethoxyethyl group, resulting in different solubility and reactivity.

    1-(2,2-dimethoxyethyl)-3,5-dimethyl-4-nitro-1H-pyrazole:

    1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, leading to different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-3,5-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-5-17-10(18-6-2)7-13-9(4)11(14(15)16)8(3)12-13/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGKIAGWLVUVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=C(C(=N1)C)[N+](=O)[O-])C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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